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Subtilomycin

Cat. No.: B1575839
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Description

Subtilomycin is a class I lantibiotic, a ribosomally synthesized and post-translationally modified peptide (RiPP), originally identified from Bacillus subtilis strain MMA7 isolated from the marine sponge Haliclona simulans . This bacteriocin demonstrates a broad spectrum of antimicrobial activity, targeting a range of Gram-positive bacteria, including pathogens such as Listeria monocytogenes , Staphylococcus aureus (including MRSA strains), and Clostridium difficile . It also shows activity against several Gram-negative pathogens, including Aeromonas hydrophila and Vibrio anguillarum , as well as certain pathogenic Candida species . This compound is noted for its desirable physicochemical properties, which include high thermal resistance, stability over a wide pH range, and high water solubility, making it a robust candidate for various research applications . The biosynthetic gene cluster for this compound is composed of several genes, including subA (encoding the precursor peptide), subB and subC (encoding modification enzymes), and subT (involved in transport) . Beyond its direct antimicrobial activity, research has revealed a unique ecological role for this compound in the endophytic colonization of plants by B. subtilis .\

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

TWATIGKTIVQSVKKCRTFTCGCSLGSCSNCN

Origin of Product

United States

Origin, Isolation, and Producing Organisms

Microbial Sources of Subtilomycin

The production of this compound has been identified in Bacillus subtilis strains isolated from distinct environments, highlighting the bacterium's adaptability and the widespread distribution of the genetic machinery required for this compound synthesis.

This compound was first identified and characterized from Bacillus subtilis strain MMA7. mdpi.comresearchgate.net This bacterium was isolated from the marine sponge Haliclona simulans, which houses a dense and diverse microbial community. mdpi.comresearchgate.netnih.gov Marine sponges are considered a significant, yet largely underexplored, source of novel bioactive metabolites. researchgate.netnih.gov The B. subtilis strain MMA7 demonstrated a broad spectrum of antimicrobial activity, which was partially attributed to the production of this compound. mdpi.comresearchgate.net

Further investigation revealed that the biosynthetic gene cluster for this compound is widespread among B. subtilis strains isolated from various shallow and deep-water marine sponges. mdpi.comnih.gov Interestingly, in strain MMA7, this gene cluster is located in the genomic region typically occupied by the sporulation killing factor (skf) operon in other B. subtilis isolates. mdpi.comasm.org This suggests a unique evolutionary adaptation in these marine-derived strains.

This compound has also been detected in plant endophytic bacteria. asm.org Specifically, Bacillus subtilis strain BSn5, an endophyte isolated from the plant Amorphophallus konjac, was found to produce this lantibiotic. asm.orgnih.govnih.govnih.gov Endophytes are microorganisms that live within plant tissues without causing harm to their host. nih.gov

The discovery in BSn5 was significant as it expanded the known ecological sources of this compound beyond the marine environment. asm.org Genomic analysis of strain BSn5 identified a putative this compound gene cluster, termed the apn cluster, which was experimentally confirmed to be responsible for its biosynthesis. asm.orgnih.gov Research indicates that this compound production may be a common trait among plant-associated B. subtilis, with nearly half of the potential this compound-producing strains identified through database screening having been isolated from plants. nih.gov In its endophytic context, this compound has been shown to play a role in the bacterium's ability to colonize the host plant by masking its own flagellin (B1172586), thereby evading the plant's defense mechanisms. nih.govnih.govresearchgate.net

Table 1: Examples of this compound-Producing Bacillus subtilis Strains

Strain Name Isolation Source Environment Key Findings
Bacillus subtilis MMA7 Marine Sponge (Haliclona simulans) Marine First isolation and characterization of this compound. mdpi.comresearchgate.net
Bacillus subtilis BSn5 Plant (Amorphophallus konjac) Terrestrial (Endophytic) Identified this compound production in a plant endophyte; gene cluster validated. asm.orgnih.govnih.gov

| Bacillus subtilis SX3411 | Not Specified | Not Specified | Identified as a producer of this compound with antibacterial activity. cnif.cn |

Methodologies for this compound Isolation and Purification

The discovery and study of this compound have been facilitated by a combination of traditional microbiology techniques and advanced analytical technologies.

The initial step in discovering this compound from its natural producers involves culture-dependent screening. This process begins with the isolation of bacterial strains from environmental samples, such as marine sponges or plant tissues. asm.orgbiorxiv.org The isolated bacteria are then cultivated in a suitable medium, like Luria-Bertani (LB) broth. nih.govfrontiersin.org

To screen for antimicrobial activity, assays such as the deferred antagonism or well diffusion methods are employed. researchgate.netscielo.br In these assays, the cell-free supernatant from the bacterial culture is tested for its ability to inhibit the growth of various indicator microorganisms. researchgate.netscielo.br For instance, the supernatant of B. subtilis MMA7 cultures was found to be active against pathogens like Listeria monocytogenes. researchgate.net This initial detection of bioactivity prompts further investigation to isolate and identify the responsible compound.

The characterization of this compound is a prime example of a successful biodiscovery pipeline that integrates modern genomic and chemical methods. nih.govresearchgate.net Following the initial activity screening, chemical techniques are used for purification and structural elucidation. A common first step is ammonium (B1175870) sulfate (B86663) precipitation to create a crude extract of the active compound from the culture supernatant. researchgate.netnih.gov

This crude extract is then subjected to further purification using techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netnih.gov The fractions are collected and analyzed for their mass using mass spectrometry (MS), such as MALDI-TOF MS, to identify the molecular weight of the active peptide. nih.gov

Concurrently, genomic analysis plays a crucial role. By sequencing the genome of the producing strain, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing the metabolite. nih.gov Genome mining tools like antiSMASH and BAGEL4 can predict BGCs for secondary metabolites, including lantibiotics. mdpi.comnih.gov For this compound, scanning the genomes of strains MMA7 and BSn5 led to the identification of the sub and apn gene clusters, respectively. mdpi.comnih.gov The link between the gene cluster and the compound is then experimentally validated through gene inactivation and heterologous expression studies. asm.orgnih.gov This integrated approach accelerates the discovery and characterization of novel natural products like this compound. nih.gov

Table 2: General Steps for this compound Isolation and Purification

Step Methodology Purpose
1. Cultivation Bacterial culture in liquid medium (e.g., LB broth). nih.gov Production of the target compound by the microbial strain.
2. Extraction Centrifugation followed by ammonium sulfate precipitation of the cell-free supernatant. nih.gov To obtain a crude extract containing the antimicrobial peptide.
3. Purification Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov To separate the active compound from other components in the crude extract.

| 4. Analysis | Mass Spectrometry (e.g., MALDI-TOF MS, LC-ESI-MS). nih.govnih.gov | To determine the molecular mass and confirm the identity of the purified compound. |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Plipastatin
Surfactin
Bacillaene
Subtilin
Paenibacillin
Nisin
Polymyxins

Genetics and Biosynthesis of Subtilomycin

Subtilomycin Biosynthetic Gene Cluster (BGC) Organization

The this compound biosynthetic gene cluster, discovered in Bacillus subtilis strains like MMA7 and BSn5, contains all the necessary genetic information for producing the mature antimicrobial peptide. nih.govnih.govnih.gov This cluster is composed of six genes and is found in the genomic locus that typically houses the sporulation killing factor (skf) operon in other B. subtilis isolates. nih.govresearchgate.net The gene cluster is sometimes referred to as the apn cluster. nih.govresearchgate.net The organization includes genes for the precursor peptide, modification enzymes, processing and transport machinery, and self-immunity. nih.govresearchgate.net

Gene Name (sub/apn)Predicted Function
subA / apnAEncodes the precursor peptide
subB / apnBLanthionine (B1674491) dehydratase (LanB-like)
subC / apnCLanthionine synthetase (LanC-like)
subP / apnPSerine protease for leader peptide cleavage
subT / apnTABC transporter for export
subI / apnIImmunity protein

This table summarizes the genes within the this compound biosynthetic gene cluster and their respective functions as identified in research studies. nih.govnih.govresearchgate.netresearchgate.net

Structural Gene (subA / apnA) Encoding the Precursor Peptide

The core of the biosynthetic pathway begins with the structural gene, designated as subA or apnA. nih.govresearchgate.net This gene encodes the initial precursor peptide, which is a biologically inactive molecule. mdpi.comsemanticscholar.org The precursor consists of two distinct parts: an N-terminal leader peptide and a C-terminal core peptide. nih.govsemanticscholar.org The primary amino acid sequence of this compound's N-terminal region directly matches the 5' end of the subA gene. nih.govnih.gov The leader peptide portion contains a conserved four-amino-acid residue box (FNLD), a characteristic feature of class I lantibiotics that is crucial for efficient production. nih.gov This leader sequence acts as a recognition site for the modification enzymes that will later alter the core peptide. semanticscholar.org

Genes Encoding Modification Enzymes (LanB-like dehydratase: subB / apnB; LanC-like cyclase: subC)

Following the ribosomal synthesis of the precursor peptide, a series of post-translational modifications are carried out by dedicated enzymes encoded within the BGC. nih.govmdpi.com For class I lantibiotics like this compound, these modifications are performed by two separate enzymes. nih.gov

subB / apnB : This gene encodes a LanB-like dehydratase. nih.govresearchgate.net The SubB/ApnB enzyme is responsible for the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govnih.gov Inactivation of the apnB gene results in the loss of antibacterial activity, confirming its essential role in this compound biosynthesis. nih.gov

subC : This gene encodes a LanC-like cyclase. nih.govresearchgate.net The SubC enzyme catalyzes the subsequent cyclization step, which involves the addition of cysteine thiol groups across the newly formed dehydro-residues. This reaction forms the characteristic thioether cross-links of lanthionine (from Dha) and methyllanthionine (from Dhb). researchgate.net

Genes Involved in Processing and Transport (subP, subT)

Once the core peptide is fully modified, it must be processed and transported out of the producer cell. Two genes in the cluster are dedicated to these functions. nih.govmdpi.com

subP : This gene encodes a putative extracellular serine protease, analogous to LanP in other lantibiotic systems. nih.govresearchgate.net The function of this protease is to cleave off the N-terminal leader peptide from the modified core peptide, a crucial step in releasing the mature, active this compound. nih.gov

subT : This gene encodes an ATP-binding cassette (ABC) transporter. nih.govresearchgate.netmdpi.com The SubT protein is responsible for translocating the mature lantibiotic across the cell membrane into the extracellular space. nih.gov Deletion of apnT (the equivalent of subT) leads to a significant decrease in the amount of this compound found in the supernatant, highlighting its key role in export. researchgate.net

Genes Associated with Immunity (subI / apnI)

To protect itself from the antimicrobial action of the this compound it produces, the host organism relies on an immunity mechanism. nih.govmdpi.com

subI / apnI : This gene is responsible for providing immunity. nih.govnih.gov Unlike many lantibiotic systems that use a combination of an immunity protein and a transporter (LanFEG), this compound immunity is conferred solely by the apnI gene product. nih.govnih.gov ApnI is a transmembrane protein. nih.gov Expression of apnI in a this compound-sensitive strain was shown to confer resistance. nih.gov Studies indicate that ApnI likely interacts directly with this compound, and this protection mechanism appears to be highly specific, as no cross-resistance was observed between ApnI and PaeI, the immunity protein for the structurally similar paenibacillin. nih.gov

Ribosomal Synthesis and Post-Translational Modification Pathway

This compound, like all lantibiotics, is a ribosomally synthesized and post-translationally modified peptide (RiPP). nih.govmdpi.com The biosynthetic pathway starts with the translation of the subA/apnA gene into a linear precursor peptide. mdpi.comsemanticscholar.org This precursor is biologically inactive and must undergo a series of enzymatic modifications to become the mature, potent antibiotic. nih.govmdpi.com These modifications, which occur on the C-terminal core peptide portion, are critical for the final structure, stability, and antimicrobial activity of this compound. nih.govresearchgate.net

Enzymatic Dehydration of Serine and Threonine Residues

A key and defining step in the post-translational modification of class I lantibiotics is the enzymatic dehydration of specific serine (Ser) and threonine (Thr) residues. nih.govcore.ac.uk This reaction is catalyzed by the LanB-like dehydratase enzyme, SubB (or ApnB), which is encoded by the subB/apnB gene. nih.govnih.gov

The enzyme specifically targets Ser and Thr residues within the core peptide region of the precursor molecule. nih.govresearchgate.net Through the elimination of a water molecule, serine is converted into dehydroalanine (Dha), and threonine is converted into dehydrobutyrine (Dhb). nih.gov These unsaturated amino acids are crucial intermediates for the subsequent formation of the characteristic thioether bridges of the mature lantibiotic. nih.govresearchgate.net

Formation of Thioether Bridges (Lanthionine and Methyllanthionine)

The maturation of the this compound precursor peptide into its biologically active form involves a series of critical post-translational modifications, central to which is the formation of thioether cross-links. These bridges, known as lanthionine (Lan) and methyllanthionine (MeLan), are the defining structural features of lantibiotics. This process is a two-step enzymatic cascade characteristic of class I lantibiotics. mdpi.comresearchgate.netmdpi.com

The initial step is the dehydration of specific serine (Ser) and threonine (Thr) residues within the core peptide sequence. researchgate.netmdpi.com This reaction is catalyzed by a dedicated dehydratase enzyme, a LanB-like protein, encoded by the subB gene within the biosynthetic gene cluster. mdpi.comresearchgate.net The dehydration of serine results in the formation of dehydroalanine (Dha), while threonine is converted to dehydrobutyrine (Dhb). mdpi.commdpi.com

Following dehydration, the second step involves a cyclization reaction. nih.gov An intra-peptide Michael-type addition occurs where the thiol group of a cysteine (Cys) residue attacks the double bond of a previously formed Dha or Dhb residue. mdpi.comnih.gov This reaction, mediated by a cyclase enzyme (a LanC-like protein encoded by subC), forms the stable thioether bridge. mdpi.com When a cysteine residue reacts with dehydroalanine, a lanthionine bridge is formed. mdpi.comresearchgate.net When it reacts with dehydrobutyrine, a (2S,3S,6R)-3-methyllanthionine bridge is generated. mdpi.comresearchgate.net In this compound, all five cysteine residues are involved in forming these characteristic ring structures. mdpi.com These modifications are crucial not only for the peptide's final three-dimensional structure but also for its stability against heat and proteases. researchgate.net

N-Terminal Modification Events (e.g., 2-oxobutyrate formation)

In addition to the internal thioether bridges, this compound undergoes a significant modification at its N-terminus. The final, mature peptide features an N-terminal 2-oxobutyrate residue. researchgate.netnih.gov This structure is not directly encoded but arises from a post-translational modification cascade. nih.gov

Analysis of the this compound precursor peptide reveals a threonine residue at the first position of the core peptide, which is dehydrated to dehydrobutyrine (Dhb) during maturation. nih.gov N-terminal Dhb residues are inherently unstable and undergo a spontaneous, non-enzymatic oxidative deamination. nih.gov This process converts the N-terminal Dhb into a 2-oxobutyryl group, resulting in a mass gain of 0.9843 Da. researchgate.netnih.gov This modification has been verified through tandem mass spectrometry analysis. researchgate.netnih.gov

The formation of the N-terminal 2-oxobutyrate is a common feature among certain lantibiotics, such as Pep5. nih.govnih.gov This modification is believed to serve a protective function, shielding the mature peptide from degradation by exopeptidases like aminopeptidases. nih.gov

Role of Leader Peptide Cleavage and Processing

This compound is initially synthesized as a precursor molecule, or pre-peptide, which consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide that ultimately becomes the mature lantibiotic. mdpi.commdpi.com The leader peptide is not part of the final active molecule but plays an indispensable role during biosynthesis.

The primary functions of the leader peptide are:

Recognition Signal: It acts as a recognition motif for the modification machinery. The dehydratase (SubB) and cyclase (SubC) enzymes specifically recognize the leader peptide, which allows them to carry out the necessary post-translational modifications on the attached core peptide. frontiersin.org

Maintaining Inactivity: The leader peptide keeps the lantibiotic in an inactive state within the producer cell, preventing any potential damage to the cell's own membrane. frontiersin.org

Guiding Transport: It is involved in guiding the modified pre-peptide to the export machinery for translocation out of the cell. frontiersin.org

The this compound leader peptide contains a conserved four-amino-acid residue box (FNLD), which is a characteristic feature of class I lantibiotics and is known to be important for efficient production. nih.gov

The final step in maturation is the proteolytic cleavage of this leader peptide. researchgate.net This event is typically mediated by a dedicated serine protease, designated as LanP, which is encoded by the subP gene in the this compound gene cluster. mdpi.comnih.gov This protease recognizes a specific cleavage site at the junction of the leader and core peptides, releasing the fully modified and biologically active this compound molecule. researchgate.netnih.gov This cleavage can occur either before or after the peptide is translocated across the cell membrane by an ABC transporter (SubT). nih.gov

Comparative Genomics of this compound BGCs

Conservation and Divergence Across Bacillus subtilis Isolates

The biosynthetic gene cluster (BGC) responsible for this compound production has been identified in various Bacillus subtilis isolates, revealing patterns of both conservation and divergence. The core organization of the this compound BGC, often termed the apn or sub cluster, shows significant conservation across different producer strains, such as the marine isolate MMA7 and the plant endophytic strain BSn5. researchgate.netnih.gov This conserved structure typically includes the structural gene (subA or apnA), genes for modification enzymes (subB/ apnB for dehydration and subC for cyclization), a protease (subP/ apnP), a transporter (subT/ apnT), and an immunity protein (subI/ apnI). mdpi.comresearchgate.net This gene arrangement (lanAPBC followed by lanI and lanT) is a common feature shared with other lantibiotic gene clusters. researchgate.net

Despite this general conservation, divergence exists. The presence of the this compound BGC itself is a key point of divergence among B. subtilis strains. biorxiv.orgnih.gov While it appears to be widespread, particularly in marine-derived isolates, many other B. subtilis strains lack this cluster entirely. researchgate.netnih.gov For instance, a comparative analysis of several B. subtilis isolates showed that some strains are predicted to produce this compound, while others are not. nih.gov This distribution suggests that the ability to produce this compound may confer a selective advantage in specific ecological niches. researchgate.net Furthermore, while the core functions of the genes are conserved, sequence-level variations can exist between the BGCs from different isolates, which may lead to subtle differences in regulation or activity. researchgate.net

Genetic Location and Relationship with Other Operons (e.g., skf operon)

A significant finding from the genomic analysis of this compound-producing strains is the specific location of its BGC within the Bacillus subtilis chromosome. In multiple isolates, including strain MMA7, the this compound gene cluster is located at the same genomic locus that is occupied by the sporulation killing factor (skf) operon in other well-characterized B. subtilis strains, such as the laboratory strain 168. mdpi.comresearchgate.net

The skf operon encodes a toxic peptide that is involved in a "cannibalistic" behavior, where cells that have committed to sporulation release a toxin that lyses their non-sporulating siblings, thereby delaying their own sporulation by using the released nutrients. mdpi.comresearchgate.net The fact that the this compound BGC is found in place of the skf operon in a number of strains strongly indicates a divergent evolutionary path. mdpi.comnih.gov It suggests a functional replacement or an evolutionary trade-off where some lineages of B. subtilis have acquired the this compound cluster for its potent antimicrobial activity, while others have retained the skf operon for its role in managing population dynamics during starvation. biorxiv.orgnih.gov This genomic context highlights the plasticity of the B. subtilis genome and its capacity to harbor different genetic determinants for competitive interactions.

Table 1: Genes of the this compound Biosynthetic Gene Cluster and Their Functions

Gene NamePutative FunctionDescription
subA (apnA)Precursor PeptideEncodes the this compound pre-peptide, including the leader and core sequences. mdpi.comresearchgate.net
subB (apnB)Lanthionine DehydrataseA LanB-like enzyme that catalyzes the dehydration of serine and threonine residues. mdpi.comresearchgate.net
subCLanthionine SynthetaseA LanC-like enzyme that catalyzes the cyclization reaction to form thioether bridges. mdpi.com
subP (apnP)Serine ProteaseA LanP-like protease responsible for cleaving the leader peptide from the mature core peptide. mdpi.comnih.gov
subT (apnT)ABC TransporterAn ATP-binding cassette transporter involved in the export of the this compound peptide. mdpi.comresearchgate.net
subI (apnI)Immunity ProteinProvides self-protection to the producer cell against the antimicrobial action of this compound. mdpi.comresearchgate.net

Structural Elucidation and Molecular Architecture

Advanced Spectrometric Techniques for Structural Characterization (e.g., Mass Spectrometry and Tandem Mass Spectrometry)

The structural elucidation of subtilomycin has heavily relied on mass spectrometry (MS) and tandem mass spectrometry (MS/MS). Initial characterization using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) on purified samples revealed a singular molecular mass of approximately 3235 Da. nih.gov Further analysis employing techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) confirmed this mass, with a theoretical mass of the proposed primary structure calculated at 3234.5 Da and an observed mass of 3234.6 Da. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) has been instrumental in confirming the primary amino acid sequence and identifying specific modifications. nih.gov MS/MS analysis provided experimental confirmation for portions of the amino acid sequence, particularly at the N-terminal region. nih.govresearchgate.net This technique was crucial in establishing the presence of an N-terminal 2-oxo butyrate (B1204436) residue, which results from the spontaneous oxidative deamination of an N-terminal dehydrobutyrine (Dhb) residue. nih.govresearchgate.net While the complex, overlapping ring structure in the C-terminal region made complete de novo sequencing challenging via MS/MS alone, the fragmentation data provided significant support for the predicted structure derived from the genomic sequence. nih.govresearchgate.netresearchgate.net

Table 1: Key Spectrometric Data for this compound Characterization

TechniqueObservationReference
MALDI-TOF MSDetermined a singular molecular mass of 3235 Da for the purified compound. nih.gov
LC-ESI-MSConfirmed the monoisotopic mass of 3234.6 Da, consistent with the predicted sequence. researchgate.netresearchgate.net
Tandem MS (MS/MS)Confirmed parts of the N-terminal amino acid sequence and identified the N-terminal 2-oxo butyrate modification. nih.govresearchgate.net
Tandem MS (MS/MS)Provided fragmentation data supporting the overall predicted structure, though complete sequencing was hindered by C-terminal ring complexity. nih.govresearchgate.net

Identification of Post-Translationally Modified Amino Acid Residues

This compound undergoes extensive post-translational modifications, a hallmark of lantibiotics, which transform the ribosomally synthesized precursor peptide into its mature, active form. nih.gov These modifications involve the enzymatic dehydration of serine (Ser) and threonine (Thr) residues and the subsequent formation of thioether bridges. nih.gov

The 32-amino acid mature this compound contains nine modified residues. researchgate.net Serine and threonine residues in the core peptide are converted into the dehydrated amino acids dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.gov Specifically, Dhb residues are found at positions 1, 4, and 8. nih.gov The N-terminal Dhb at position 1 is unstable and undergoes spontaneous deamination to form a 2-oxo butyrate residue, a modification also seen in lantibiotics like Pep5. nih.govresearchgate.net This N-terminal modification is believed to protect the peptide from degradation by aminopeptidases. nih.gov

The dehydrated residues subsequently react with cysteine (Cys) residues to form characteristic thioether cross-links. The reaction between Dha and Cys forms a lanthionine (B1674491) (Lan) bridge, while the reaction between Dhb and Cys forms a β-methyllanthionine (MeLan) bridge. nih.gov Analysis of the this compound sequence suggests the presence of up to five ring structures in the C-terminal half of the peptide, likely comprising three Lan and two MeLan bridges. nih.gov

Table 2: Identified Post-Translational Modifications in this compound

Modification TypePrecursor ResidueModified ResidueLocation/FunctionReference
Dehydration & DeaminationThreonine (T1)2-oxo butyrateN-terminus; provides protection from aminopeptidases. nih.gov
DehydrationThreonine (T4, T8)Dehydrobutyrine (Dhb)Core peptide; precursor for MeLan bridges. nih.gov
DehydrationSerineDehydroalanine (Dha)Core peptide; precursor for Lan bridges. nih.gov
Thioether Bridge FormationDha + CysteineLanthionine (Lan)Forms intramolecular rings, contributing to structure and stability. nih.gov
Thioether Bridge FormationDhb + Cysteineβ-methyllanthionine (MeLan)Forms intramolecular rings, contributing to structure and stability. nih.gov

Proposed Conformational Models of Mature this compound

A definitive 3D structure of this compound determined by methods such as NMR spectroscopy has not been published. However, a conformational model has been proposed based on the primary amino acid sequence and by drawing comparisons to its closest structural homolog, paenibacillin. researchgate.netmdpi.com This model predicts a complex structure stabilized by five intramolecular thioether bridges located in the C-terminal portion of the peptide. nih.govresearchgate.net

The proposed structure suggests a relatively linear N-terminal region, which contains no predicted thioether rings, followed by a densely cross-linked C-terminal domain. researchgate.netresearchgate.net The arrangement of these rings is predicted to be similar to the pattern observed in paenibacillin. researchgate.netmdpi.com These post-translational modifications are critical as they not only define the peptide's three-dimensional shape but also contribute to its stability against heat and proteases. nih.gov

Homology and Comparative Structural Analysis with Related Lantibiotics (e.g., Paenibacillin, Epilancin 15X, Nisin)

Comparative analysis reveals that this compound shares structural features with several other class I lantibiotics, particularly those in the Pep5 group. nih.govresearchgate.net

Paenibacillin : This lantibiotic is the closest known homolog to this compound, with a sequence identity of 54%. nih.govresearchgate.net The primary similarity lies in the C-terminal region, where the ring pattern is predicted to be highly conserved. nih.gov This structural conservation likely corresponds to similarities in their physicochemical properties. A key difference, however, is at the N-terminus; this compound possesses a 2-oxo butyrate group, whereas paenibacillin has an N-terminal acetylation. nih.gov

Table 3: Comparative Analysis of this compound and Related Lantibiotics

FeatureThis compoundPaenibacillinEpilancin 15XNisin
Closest Homologue -Yes (54% identity)No (43% identity)No
N-terminal Modification 2-oxo butyrateAcetylationHydroxy-propionylUnmodified N-terminus in core peptide
Key Structural Similarity Similar C-terminal ring pattern to Paenibacillin.Highly similar C-terminal ring structure.General class I lantibiotic structure with multiple rings.General domain organization (N-terminal and C-terminal ring domains).
Key Structural Difference Different N-terminal modification from Paenibacillin.Different N-terminal modification.Different primary sequence and specific ring topology.Lacks the N-terminal Lipid II-binding rings (A/B) of Nisin.

Molecular Mechanism of Action

Interaction with Bacterial Cellular Targets

The antimicrobial activity of subtilomycin is initiated by its interaction with specific molecular components of the bacterial cell. nih.gov Like many other lantibiotics, this compound is thought to recognize and bind to specific targets within the bacterial cell envelope, leading to the cascade of events that ultimately results in cell death. nih.govmdpi.comresearchgate.net

Inhibition of Peptidoglycan Biosynthesis Pathways

A primary mechanism of action for many lantibiotics, and suggested for this compound, is the disruption of peptidoglycan biosynthesis. nih.govmdpi.comresearchgate.net This essential process is responsible for the formation and maintenance of the bacterial cell wall, which provides structural integrity and protection against osmotic stress. sigmaaldrich.combiorxiv.org The inhibition is typically achieved through the binding of the lantibiotic to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. nih.govmdpi.com By sequestering Lipid II, this compound can effectively halt the extension of the peptidoglycan network, leading to a weakened cell wall and eventual cell lysis. nih.govsigmaaldrich.com

Table 1: Key Stages in Peptidoglycan Biosynthesis Targeted by Antibiotics

Stage Description Potential Point of Inhibition by this compound
Precursor Synthesis Synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and the addition of the pentapeptide chain in the cytoplasm. biorxiv.orgmdpi.com While not the primary target, disruption of downstream processes can have feedback effects on this stage.
Lipid Carrier Cycle The transfer of the MurNAc-pentapeptide to the undecaprenyl phosphate (B84403) lipid carrier on the cytoplasmic membrane, forming Lipid I, followed by the addition of N-acetylglucosamine (GlcNAc) to form Lipid II. mdpi.com Indirectly affected by the sequestration of Lipid II.
Translocation The "flipping" of the Lipid II precursor across the cytoplasmic membrane to the exterior face. mdpi.com The binding to Lipid II by this compound likely occurs at the outer leaflet of the membrane, preventing its utilization. nih.govmdpi.com

| Polymerization & Cross-linking | Incorporation of the new peptidoglycan unit into the existing cell wall via transglycosylation and transpeptidation reactions. sigmaaldrich.combiorxiv.org | This final and critical stage is inhibited by the unavailability of the Lipid II substrate. nih.govmdpi.com |

Cytoplasmic Membrane Permeabilization and Pore Formation

In addition to inhibiting cell wall synthesis, this compound is also believed to compromise the integrity of the bacterial cytoplasmic membrane. nih.govmdpi.comresearchgate.net This action is a common feature of many lantibiotics and contributes significantly to their bactericidal effect. nih.govmdpi.com The accumulation of this compound molecules on the bacterial membrane can lead to the formation of pores, which disrupts the membrane's permeability barrier. nih.govresearchgate.netfrontiersin.org This pore formation leads to the dissipation of the membrane potential, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death. nih.govresearchgate.netfrontiersin.org The ability of amylolysin, a lantibiotic with similar properties to this compound, to depolarize the cell membrane and cause cell leakage further supports this proposed mechanism. researchgate.net

Cellular Responses and Effects on Target Microorganisms

The dual-action mechanism of this compound elicits a range of cellular responses in susceptible microorganisms, culminating in their demise. nih.govmdpi.comresearchgate.net The inhibition of peptidoglycan synthesis and membrane permeabilization leads to a loss of structural integrity and cellular homeostasis. nih.govnih.gov

This compound exhibits a broad spectrum of activity, demonstrating inhibitory effects against various Gram-positive bacteria. nih.govresearchgate.net Notably, it is also active against some Gram-negative bacteria and several pathogenic species of Candida. nih.govresearchgate.net The lower susceptibility of Gram-negative bacteria is likely due to the protective outer membrane, which can act as a barrier to the peptide. nih.gov

An interesting cellular effect has been observed within B. subtilis populations. The this compound biosynthetic gene cluster is located in the same genomic region as the sporulation killing factor (skf) operon in other B. subtilis strains. nih.govresearchgate.net The SkfA peptide is involved in a "cannibalistic" behavior where sporulating cells lyse their non-sporulating siblings to delay their own sporulation. nih.govresearchgate.net This suggests that this compound may play a similar role in mediating cell lysis within a bacterial population. nih.gov Furthermore, in the context of plant-bacterial interactions, this compound produced by endophytic B. subtilis can mask the bacterium's own flagellin (B1172586), thereby preventing the activation of the plant's defense response and promoting colonization. apsnet.orgnih.govresearchgate.netnih.gov

Insights from In Vitro Molecular Characterization

In vitro studies have provided valuable insights into the molecular interactions of this compound. The molecular weight of this compound has been determined to be 3234.36 Da. researchgate.net Research on the interaction between this compound and the flagellin protein (Hag) from B. subtilis has been particularly revealing.

Table 2: In Vitro Characterization of this compound-Flagellin Interaction

Assay Findings Reference(s)
Ligand Blot Assay Showed that this compound, in its trimeric, tetrameric, and pentameric forms, directly binds to the His-tagged Hag protein. nih.govresearchgate.net
Microscale Thermophoresis (MST) Confirmed the direct interaction between this compound and Hag protein, with a calculated dissociation constant (Kd) of 18.8 ± 4.15 µM. nih.gov

| Peptide-Binding Assay | Demonstrated the interaction of this compound with bacterial cells expressing the immunity protein ApnI, suggesting a mechanism of self-protection by sequestering the antibiotic at the cell membrane. | nih.gov |

These in vitro characterizations support the biological observations of how this compound functions, not only as an antimicrobial agent but also as a molecule that mediates complex interactions between the producing organism and its environment. nih.govresearchgate.netnih.gov

Mechanisms of Microbial Resistance and Immunity

Molecular Basis of Resistance to Subtilomycin in Target Organisms

Direct research into resistance mechanisms specifically against this compound in target organisms is not extensively documented. However, based on its structural and functional similarities to other Class I lantibiotics like nisin, several molecular strategies for resistance can be inferred. Lantibiotic resistance is often mediated by innate systems that respond to cationic antimicrobial peptides or cell wall damage, rather than mechanisms specific to a single compound. nih.gov

General mechanisms of resistance in bacteria include preventing the antibiotic from reaching its target, modifying the target, or inactivating the antibiotic itself. reactgroup.orgnih.gov For lantibiotics, these can manifest in several ways:

Cell Envelope Modifications: A primary defense strategy in Gram-positive bacteria involves altering the cell envelope to reduce the binding of cationic peptides like this compound. The D-alanylation of teichoic acids, controlled by the dltABCD operon, introduces positive charges into the cell wall, thereby repelling the positively charged lantibiotic. nih.gov This is a known resistance mechanism in pathogens such as Staphylococcus aureus and Listeria monocytogenes against nisin and likely applies to this compound. nih.govnih.govfrontiersin.org Similarly, the lysine (B10760008) esterification of phosphatidylglycerol in the cell membrane by the MprF protein can also increase the net positive charge of the membrane, contributing to resistance. nih.gov

Innate Resistance of Gram-Negative Bacteria: Gram-negative bacteria are generally resistant to many lantibiotics, including this compound, due to the architecture of their outer membrane. nih.govnih.gov This membrane, with its lipopolysaccharide layer, acts as a physical barrier, preventing larger molecules like this compound from reaching their target on the cytoplasmic membrane. nih.gov

Specific Resistance Proteins: Some bacteria possess genes that confer specific resistance. The nisin resistance protein (NSR), for instance, is a nisin-degrading enzyme found in various pathogens. frontiersin.orgasm.org Given that this compound shares significant structural features with nisin, including the presence of five lanthionine-based rings, it has been proposed that proteins like the S. agalactiae nisin resistance protein (SaNSR) might exhibit broader substrate specificity and potentially provide resistance against this compound as well. frontiersin.org

General Defense Mechanisms: Other widespread resistance strategies include the formation of biofilms, which can physically limit antibiotic penetration, and the active removal of the antibiotic from the cell via efflux pumps. nih.gov

Intrinsic Immunity Mechanisms in Producer Strains

Producer organisms must protect themselves from the antimicrobial compound they synthesize. The this compound producer, Bacillus subtilis, employs a sophisticated and novel intrinsic immunity system. This system differs from the more commonly characterized lantibiotic immunity mechanisms, which often involve a synergistic action between an ABC transporter (like LanFEG) and a lipoprotein (LanI). asm.org

The immunity of this compound-producing B. subtilis strains, such as BSn5, relies on a single, specific protein. asm.org

ApnI: Research has experimentally validated that a single gene, apnI, is responsible for conferring immunity to this compound. asm.orgresearchgate.net This gene encodes ApnI, a putative transmembrane protein. asm.org Inactivation of the apnI gene in the producer strain renders it highly sensitive to this compound, while expressing apnI in a sensitive host strain confers protection. researchgate.net

SubI: In the initial discovery of this compound in B. subtilis strain MMA7, the biosynthetic gene cluster was found to contain an open reading frame designated subI. nih.govresearchgate.net Due to its location within the cluster and lack of homology to other known proteins, it was proposed that its product, SubI, could be the immunity protein. nih.govresearchgate.net Subsequent research on other producer strains identified ApnI as the definitive immunity protein, clarifying the genetic basis of this function. asm.org

The protection offered by ApnI is highly specific. Despite structural similarities between this compound and another lantibiotic, paenibacillin, ApnI does not provide any cross-resistance to paenibacillin. asm.org This suggests that the immunity mechanism involves a precise, sequence-specific recognition of the this compound molecule. asm.org

The mechanism of this compound immunity represents a novel model for lantibiotic protection. asm.org The key findings that support this are:

Sole Reliance on a Transmembrane Protein: Unlike immunity systems for lantibiotics like nisin, which require both an ABC transporter (NisFEG) and a lipoprotein (NisI) for full immunity, this compound immunity is solely dependent on the transmembrane protein ApnI. asm.org This is a rare phenomenon in known lantibiotic immunity systems. asm.org

A Sequestration Model: Peptide-binding assays indicate that ApnI interacts directly with this compound. asm.org The proposed model suggests that ApnI protects the cell by sequestering this compound at the cell membrane. asm.org This action prevents the lantibiotic from reaching its ultimate target, which for many lantibiotics is the cell wall precursor Lipid II, thereby averting cell damage and death. asm.org This sequestration at the membrane by a dedicated, embedded protein is a distinct strategy from exporting the molecule out of the cell or binding it on the external surface via a lipoprotein. asm.org

Bioinformatic analyses have revealed the widespread presence of ApnI-like proteins in various Bacillus and Paenibacillus species, suggesting that this novel sequestration model of lantibiotic immunity may be a common and important defense strategy among bacteria. asm.org

Ecological and Physiological Roles of Subtilomycin

Role in Microbial Interactions and Interspecies Competition

Subtilomycin exhibits broad-spectrum antimicrobial activity, primarily targeting Gram-positive bacteria, though some effect on Gram-negative bacteria has been observed. nih.govnih.gov This antimicrobial action is a key factor in interspecies competition, allowing the this compound-producing B. subtilis to inhibit the growth of competing microorganisms and secure its ecological niche. nih.govsemanticscholar.org The production of such antimicrobial compounds is a common strategy among bacteria to gain a competitive advantage for resources and space. semanticscholar.orgmdpi.com In the context of biofilms, where bacteria live in dense, surface-associated communities, the production of antibiotics and toxins is crucial for mediating these competitive interactions. plos.org While some antimicrobials produced by B. subtilis are highly conserved and likely mediate interspecies competition, others show more strain-to-strain variability, suggesting roles in more specific, intraspecies interactions. plos.org

Contribution to Producer Organism Niche Adaptation

The ability to produce this compound appears to be a key adaptation for B. subtilis in specific ecological niches, particularly in marine environments and in association with plants. nih.govresearchgate.net

Distribution Patterns in Marine Ecosystems

The gene cluster responsible for this compound production is widespread among B. subtilis strains isolated from various marine sponges, including those from both shallow and deep-water environments. nih.govnih.govresearchgate.netmdpi.com This suggests a niche-related role for this compound, potentially providing a competitive advantage within the microenvironment of marine sponges. nih.gov Bacillus species are known for their ability to produce a wide array of bioactive compounds, which, coupled with their capacity to form resilient endospores, facilitates their survival in competitive ecological settings like those found within sponges. nih.govresearchgate.net The presence of the this compound biosynthetic gene cluster in these marine isolates, and its general absence in non-marine derived strains, further supports the hypothesis of its importance in marine niche adaptation. nih.govmdpi.com

Role in Plant-Microbe Symbiotic Relationships (e.g., Flagellin (B1172586) Masking)

This compound plays a crucial role in the symbiotic relationship between endophytic B. subtilis and plants. researchgate.netnih.gov Endophytic bacteria live within plant tissues and can confer benefits to their host. researchgate.netnih.gov A significant challenge for these bacteria is to colonize the plant without triggering a strong defense response from the host's immune system. researchgate.net Plants recognize specific microbe-associated molecular patterns (MAMPs), such as flagellin, which is a primary component of bacterial flagella. nih.gov This recognition typically initiates a defense response. researchgate.net

Research has revealed a novel strategy employed by endophytic B. subtilis to evade this plant defense mechanism. The bacterium produces this compound, which binds to its own flagellin. researchgate.netnih.govresearchgate.net This "masking" of the flagellin prevents it from being recognized by the plant's immune receptors, thereby reducing the stimulation of the plant's defense response and allowing the bacteria to successfully colonize the plant's interior. researchgate.netresearchgate.netuni-tuebingen.demdpi.com This mechanism has been shown to promote the endophytic colonization of B. subtilis in plants like Arabidopsis thaliana and Amorphophallus konjac. researchgate.netnih.gov The production of this compound for flagellin masking appears to be a common strategy for endophytic colonization by B. subtilis. researchgate.net

Co-evolutionary Dynamics of this compound Production and Associated Genetic Elements

The genetic basis for this compound production exhibits interesting evolutionary dynamics. The this compound biosynthetic gene cluster is often found at a specific genomic locus that, in other B. subtilis strains, is occupied by the sporulation killing factor (skf) operon. nih.govnih.govasm.org The skf operon is involved in a "cannibalistic" behavior where sporulating cells lyse their non-sporulating siblings. nih.govnih.gov The presence of either the this compound cluster or the skf operon at this locus suggests a functional trade-off and divergent evolutionary paths within the B. subtilis species. asm.org

Biotechnological Production and Engineering

Fermentation Optimization Strategies for Enhanced Subtilomycin Production

The production of this compound, like many secondary metabolites, is intricately linked to the growth conditions of the producing microorganism. While specific, detailed fermentation optimization strategies for this compound are not extensively documented in the provided search results, general principles for enhancing secondary metabolite production in Bacillus species can be inferred.

Optimization of fermentation conditions is a critical step in maximizing the yield of antimicrobial peptides like this compound. Commonly employed strategies include refining cultivation conditions such as media composition, pH, temperature, and aeration. For instance, the production of this compound by B. subtilis strain MMA7 was detected in 12-hour cultures but not in 24-hour fermentations, suggesting that the timing of harvest is a crucial factor. nih.gov This indicates a tightly regulated production window that needs to be precisely controlled for optimal yield.

Furthermore, the choice of media components can significantly influence bacteriocin (B1578144) production. While the provided information does not detail specific media formulations for this compound, research on other Bacillus-derived antimicrobial peptides highlights the importance of nutrient sources like carbon and nitrogen in influencing secondary metabolite synthesis. actascientific.com Fed-batch culture techniques have also been successfully employed to extend the production phase of other Bacillus products, a strategy that could potentially be applied to enhance this compound yields. nih.gov

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation

Genetic engineering offers powerful tools to manipulate the biosynthetic gene cluster of this compound, aiming to enhance its production or to create novel derivatives with altered properties. The this compound biosynthetic gene cluster has been identified and characterized in several B. subtilis strains. nih.govasm.org In B. subtilis strain MMA7, the cluster is composed of six genes: subA, the structural gene encoding the precursor peptide, and genes encoding a dehydratase (subB), a cyclase (subC), a protease (subP), a transporter (subT), and a protein of unknown function (subI). researchgate.net

A key strategy for manipulating the biosynthetic pathway is gene inactivation or deletion to understand the function of individual genes. For instance, inactivation of the apnB gene, which encodes a LanB-like dehydratase in the this compound gene cluster of B. subtilis strain BSn5, resulted in the complete loss of this compound production, confirming its essential role in the biosynthesis. nih.govresearchgate.net Similarly, deletion of the putative transporter gene, apnT, significantly reduced the amount of this compound detected in the culture supernatant. nih.gov

Furthermore, heterologous expression of the entire gene cluster can validate its function. The this compound gene cluster from strain BSn5 was successfully expressed in a this compound-sensitive strain of B. subtilis, leading to the production of this compound. asm.orgnih.gov This demonstrates the feasibility of transferring the entire pathway to a new host.

Genetic engineering can also be used to enhance production by modifying regulatory elements. For example, replacing the native promoter of a biosynthetic gene cluster with a stronger, inducible, or constitutive promoter can lead to increased transcription and, consequently, higher yields of the final product. mdpi.com While not specifically detailed for this compound in the provided results, this is a common and effective strategy in metabolic engineering. mdpi.commdpi.com

Applications in Microbial Biocontrol and Probiotic Development (Excluding Clinical Human Trials)

The potent antimicrobial activity of this compound makes it a promising candidate for applications in microbial biocontrol and as a component of probiotics, particularly in agriculture and aquaculture. nih.govnih.gov

In the context of biocontrol, this compound-producing B. subtilis strains have shown efficacy against various plant pathogens. For example, B. subtilis GYUN-2311, which possesses the gene cluster for this compound, exhibits antagonistic activity against several fungal pathogens, including multiple Colletotrichum species that cause anthracnose in apples and hot peppers. frontiersin.org The production of this compound is believed to contribute to this antifungal activity. frontiersin.org Another endophytic strain, B. subtilis BSn5, utilizes this compound to mask its own flagellin (B1172586), thereby evading the plant's defense response and facilitating its colonization of the plant. researchgate.netresearchgate.netnih.gov This suggests a dual role for this compound: direct antagonism against pathogens and promotion of the beneficial bacterium's establishment within the host plant.

The potential of this compound in probiotic development is also significant, especially for aquaculture. nih.govnih.govmdpi.com The production of this compound by a probiotic B. subtilis strain could help to control pathogenic bacteria in the gut of farmed fish and other aquatic organisms, thereby improving their health and growth. diacal.com.twfao.orgdntb.gov.ua The desirable physicochemical properties of this compound, such as its thermal resistance and activity over a wide pH range, further enhance its suitability for such applications. nih.govnih.gov

Table 2: Investigated Applications of this compound-Producing Bacillus subtilis

Application AreaTarget Pathogens/OrganismsObserved Effects
Plant Biocontrol Fungal pathogens (Colletotrichum spp., Fusarium oxysporum). frontiersin.orgInhibition of mycelial growth, reduction of disease symptoms. frontiersin.org
Plant Colonization Arabidopsis thaliana, Amorphophallus konjac. researchgate.netresearchgate.netnih.govEvasion of plant defense response, enhanced endophytic colonization. researchgate.netresearchgate.netnih.gov
Aquaculture Probiotics Pathogenic bacteria in aquaculture. nih.govnih.govmdpi.comPotential to inhibit pathogens and improve animal health. nih.govnih.govmdpi.com
Food Biopreservation Foodborne pathogens (Bacillus cereus, Listeria monocytogenes). researchgate.netPotential as a natural food preservative. actascientific.comresearchgate.net

Future Directions in Subtilomycin Research

The study of subtilomycin, a potent lantibiotic produced by various Bacillus subtilis strains, continues to open new avenues for scientific exploration. Future research is poised to delve deeper into its molecular intricacies, expand its functional capabilities through bioengineering, understand its ecological significance, and leverage advanced biological frameworks for optimized production and application.

Q & A

Q. What experimental approaches are used to isolate and identify Subtilomycin from microbial sources?

this compound is typically isolated through a multi-step process:

  • Extraction : Microbial strains (e.g., Bacillus subtilis or marine sponge-associated bacteria) are cultured, and bioactive compounds are extracted from fermentation broth .
  • Bioactivity Screening : PAGE (polyacrylamide gel electrophoresis) coupled with overlay assays identifies antimicrobial activity .
  • Purification : High-performance liquid chromatography (HPLC) refines the extract, followed by ultrafiltration (3 kDa cutoff) to concentrate the peptide .
  • Structural Confirmation : Whole-genome sequencing and PCR amplification of gene clusters (e.g., subA, subB, subC) validate identity .

Table 1 : Key Steps in this compound Isolation

StepMethod/TechniqueOutcomeReference
CulturingAgar plate fermentationBiomass production
Bioactivity screeningPAGE-overlay assayIdentification of active fractions
PurificationHPLC, ultrafiltration≥90% purity

Q. How is the presence of this compound gene clusters confirmed in Bacillus subtilis strains?

Q. What methodological considerations are critical for optimizing this compound yield during fermentation and purification?

Key factors include:

  • Fermentation Parameters : Optimal yield is achieved at 37°C for 24 hours in B. subtilis SX3411 .
  • Precipitation Efficiency : Ammonium sulfate fractionation (30% saturation) maximizes recovery (Table 3) .
  • Ultrafiltration : A 3 kDa molecular weight cutoff retains bioactive this compound while removing smaller contaminants .

Table 3 : this compound Recovery by Ammonium Sulfate Saturation

Saturation (%)Recovery EfficiencyPurity (SDS-PAGE)Reference
20ModerateLow
30HighHigh
40ModerateModerate

Q. How do temperature and enzymatic treatments affect this compound stability?

this compound exhibits robust thermostability but variable protease resistance:

  • Thermal Stability : Retains >85% activity after 1 hour at 100°C (Table 4) .
  • Protease Sensitivity : Resistant to simulated gastric fluid but degraded by protease K and intestinal fluid (30-minute exposure reduces activity by 50%) .

Table 4 : Thermal Stability of this compound

Temperature (°C)Duration (min)Residual Activity (%)Reference
4060100
806095
1003085
1006070

Q. What genetic modifications enhance this compound functionality or production?

Advanced studies focus on:

  • Gene Knockouts : Disruption of ApnI (transmembrane protein) reduces this compound immunity in host strains, highlighting its role in self-protection .
  • Promoter Engineering : Upregulating sub gene cluster expression via stronger promoters (e.g., Pveg) increases yield .
  • Heterologous Expression : Cloning sub clusters into E. coli or B. subtilis chassis strains optimizes scalable production .

Methodological Best Practices

  • Reproducibility : Document fermentation media (e.g., LB broth pH 7.4), centrifugation parameters (10,000 rpm, 20 minutes), and SDS-PAGE conditions (12% gel) .
  • Data Validation : Use triplicate biological replicates for bioactivity assays and statistical tools (e.g., ANOVA) to confirm significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.